molecular formula C11H15BrN2O3 B13748391 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid CAS No. 22564-09-6

5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid

Cat. No.: B13748391
CAS No.: 22564-09-6
M. Wt: 303.15 g/mol
InChI Key: OQRQJOGRHNQERN-UHFFFAOYSA-N
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Description

5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is characterized by the presence of an allyl group, a bromopropyl group, and a methyl group attached to the barbituric acid core. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of 5-allyl-5-(2-bromopropyl)barbituric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The carbonyl groups in the barbituric acid core can be reduced to form alcohols or ethers.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the compound.

    Oxidation Products: Epoxides or hydroxylated derivatives.

    Reduction Products: Alcohols or ethers derived from the barbituric acid core.

Scientific Research Applications

5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbituric acid derivatives.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its central nervous system depressant properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include GABA receptors and ion channels, which are involved in the regulation of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Allyl-5-(2-bromopropyl)barbituric acid
  • 1-Methyl-5-allyl-5-(2-bromopropyl)barbituric acid
  • 5-Allyl-5-(2-chloropropyl)-1-methylbarbituric acid

Uniqueness

5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is unique due to the presence of both an allyl group and a bromopropyl group, which confer distinct chemical reactivity and pharmacological properties

Properties

CAS No.

22564-09-6

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

5-(2-bromopropyl)-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H15BrN2O3/c1-4-5-11(6-7(2)12)8(15)13-10(17)14(3)9(11)16/h4,7H,1,5-6H2,2-3H3,(H,13,15,17)

InChI Key

OQRQJOGRHNQERN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C(=O)NC(=O)N(C1=O)C)CC=C)Br

Origin of Product

United States

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